molecular formula C14H14O3 B1680422 2-(6-Methoxy-2-naphthyl)propionic acid CAS No. 23981-80-8

2-(6-Methoxy-2-naphthyl)propionic acid

Cat. No. B1680422
CAS RN: 23981-80-8
M. Wt: 230.26 g/mol
InChI Key: CMWTZPSULFXXJA-UHFFFAOYSA-N
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Description

“2-(6-Methoxy-2-naphthyl)propionic acid”, also known as Naproxen, is a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . It is insoluble in water .


Synthesis Analysis

The synthesis of 2-(6-Methoxy-2-naphthyl)propionic acid involves a process that utilizes 2,6-diisopropylnaphthalene . The propionic acid derivative exists as two enantiomers (D- and L-), also known as optical isomers . The D-enantiomer, sold as “naproxen”, is known to be much more therapeutically potent than its L-counterpart .


Molecular Structure Analysis

The molecular formula of 2-(6-Methoxy-2-naphthyl)propionic acid is C14H14O3 . The molecular weight is 230.2592 .


Chemical Reactions Analysis

As a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, 2-(6-Methoxy-2-naphthyl)propionic acid interacts with these enzymes to exert its effects .


Physical And Chemical Properties Analysis

2-(6-Methoxy-2-naphthyl)propionic acid is a white powder with a melting point of 153-158°C . It is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(6-Methoxy-2-naphthyl)propionic acid is synthesized through various chemical reactions involving reactants like di(6-methoxy-2-naphthyl)-zinc or 6-methoxy-2-naphthylzinc halide. The end product exhibits anti-inflammatory, analgesic, and antipyretic activities (Cramer, 2001).
  • The compound has been synthesized using methods like the reaction of ethyl pyruvate and 2 methoxynaphthalene in the presence of catalysts. This process leads to the formation of intermediates crucial in pharmaceutical applications (Lu Xian, 2000).

Intermediate for Pharmaceutical Applications

  • It serves as an intermediate in the synthesis of pharmaceuticals such as naproxen. The molecule undergoes several chemical transformations, including bromination, acylation, and hydrolysis, to form derivatives used in drug manufacturing (H. Ai, 2002).

Catalysis and Chemical Reactions

  • 2-(6-Methoxy-2-naphthyl)propionic acid is also used in catalytic processes. For instance, it is involved in regioselective Friedel-Crafts reactions, which are fundamental in organic synthesis and the production of various chemical compounds (K. Arai et al., 1983).

Environmental and Biological Studies

  • Studies have examined its environmental impact, particularly its persistence and behavior in agricultural soils. This research is vital for understanding the ecological consequences of widespread use of such compounds (E. Topp et al., 2008).

Safety And Hazards

This compound should be handled with care. It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWTZPSULFXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860274
Record name 2-(6-Methoxynaphthalen-2-yl)propanoic acid
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxy-2-naphthyl)propionic acid

CAS RN

23981-80-8, 26159-31-9
Record name (±)-Naproxen
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemic Naproxen
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Record name 2-(6-Methoxynaphthalen-2-yl)propanoic acid
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Record name (±)-2-(6-methoxy-2-naphthyl)propionic acid
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Record name 2-(6-methoxy-2-naphthyl)propionic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Depending on the reaction conditions, hydrolysis of an ester, ortho ester or amide formed may be effected concomitantly or sequentially by standard methods. For example, when the protic solvent medium comprises acetic acid and sodium acetate and the ester substrate comprises 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, there is afforded the compound, methyl 2-(6-methoxy-2-naphthyl)propionate. The methyl ester is then hydrolyzed to the corresponding acid by contact with base. Alternatively, the α-arylalkanoic acid can be obtained by concomitant hydrolysis by maintaining the ester substrate in contact with a methanol-water solution containing sodium bicarbonate. Typically, 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate is maintained in contact with a methanol-water solution containing sodium bicarbonate to afford 2-(6-methoxy-2-naphthyl)propionic acid.
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Synthesis routes and methods II

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
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Synthesis routes and methods III

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxy-2-naphthyl)propionic acid
Reactant of Route 2
2-(6-Methoxy-2-naphthyl)propionic acid
Reactant of Route 3
2-(6-Methoxy-2-naphthyl)propionic acid
Reactant of Route 4
2-(6-Methoxy-2-naphthyl)propionic acid
Reactant of Route 5
Reactant of Route 5
2-(6-Methoxy-2-naphthyl)propionic acid
Reactant of Route 6
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2-(6-Methoxy-2-naphthyl)propionic acid

Citations

For This Compound
788
Citations
AP Roszkowski, WH Rooks, AJ TOMOLONIS… - … of Pharmacology and …, 1971 - Citeseer
RoszKowsKI, ADOLPH P., WENDELL H. RooKs II, ALBERT J. ToMoLoNIs AND Lois M. MILLER: Anti-inflammatory and analgetic properties of d-2-(6’-methoxy-2’-naphthyl)-pro-pionic …
Number of citations: 216 citeseerx.ist.psu.edu
J Rautio, T Nevalainen, H Taipale… - Journal of medicinal …, 2000 - ACS Publications
Various novel morpholinyl- (3a,b) and methylpiperazinylacyloxyalkyl (3c−f) esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated in vitro for topical drug …
Number of citations: 68 pubs.acs.org
J Rautio, T Nevalainen, H Taipale, J Vepsäläinen… - Pharmaceutical …, 1999 - Springer
Purpose. To synthesize and evaluate various novel aminoacyloxyalkyl esters of naproxen (3a-i) and naproxenoxyalkyl diesters of glutamic and aspartic acids (3j-m) as potential dermal …
Number of citations: 51 link.springer.com
J Riegl, ML Maddox, IT Harrison - Journal of Medicinal Chemistry, 1974 - ACS Publications
Conclusion Compounds 3 and 4 are more closely related, structurally and conformationally, to diazepam than diphenylhy-dantoin. Nonetheless, the three benzodiazepines exhibit …
Number of citations: 21 pubs.acs.org
TC Lin - 大同大學化學工程學系所學位論文, 2004 - airitilibrary.com
The aim of the research work was intended to study the effect of terminal chiral chain moiety on the mesophases and mesomorphic properties. By means of chiral compound, (S)-2-(6-…
Number of citations: 0 www.airitilibrary.com
QM Gu, CS Chen, CJ Sih - Tetrahedron letters, 1986 - Elsevier
(+)- S -2-(6-Methoxy-2-naphthyl)propionic acid ( 1 ) has been prepared via enzymatic enantlospecific hydrolysis of(±)-chloroethyl-2-(6-methoxy-2-naphthyl) propionate ( 3 ), catalyzed by …
Number of citations: 163 www.sciencedirect.com
SL Wu, TC Lin - Liquid crystals, 2005 - Taylor & Francis
Two series of ferroelectric liquid crystals derived from (S)‐2‐(6‐methoxy‐2‐naphthyl)propionic acid, with non‐fluorinated or semi‐perfluorinated alkanes positioned at a chiral terminal …
Number of citations: 9 www.tandfonline.com
SL Wu, HH Huang - Liquid Crystals, 2007 - Taylor & Francis
Three homologous series of chiral materials derived from (S)‐2‐(6‐hydroxy‐2‐naphthly)propionic acid with a methyleneoxy linking group were synthesized for the investigation of …
Number of citations: 4 www.tandfonline.com
V Pawar, R Thosani, A Kanhed, R Giridhar… - AAPS PharmSciTech, 2015 - Springer
Piperazinylalkyl ester prodrugs (4a–5d) of 6-methoxy-2-naphthylacetic acid (6-MNA) (1) were synthesized and evaluated in vitro for the purpose of percutaneous drug delivery. These …
Number of citations: 5 link.springer.com
AR Messias, AS Brito, IL de Oliveira - Journal of Clinical …, 1975 - europepmc.org
A double-blind, crossover trial with 40 patients suffering from classic or definite rheumatoid arthritis was undertaken to obtain a clinical evaluation of naproxen in the disease. Each …
Number of citations: 6 europepmc.org

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